molecular formula C17H19ClN2O3S2 B2517509 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide CAS No. 1099783-59-1

1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide

Cat. No.: B2517509
CAS No.: 1099783-59-1
M. Wt: 398.92
InChI Key: LWPFTBURRJRLMU-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide (CAS 1099783-59-1) is a chemical compound with a molecular formula of C17H19ClN2O3S2 and a molecular weight of 398.9 g/mol . This reagent features a piperidine-2-carboxamide core, a common scaffold in medicinal chemistry, which is substituted with an N-methyl-N-phenyl amide group and a 5-chlorothiophene-2-sulfonyl moiety . Piperidine carboxamides, as a structural class, have been identified as a promising framework in drug discovery research. For instance, related compounds based on the piperidine carboxamide structure have been investigated as positive allosteric modulators of the serotonin 5-HT2C receptor for potential application in neuropsychiatric and metabolic disorders . Other research has shown that piperidine carboxamide analogues can act as potent and selective non-covalent inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in a mouse model of human malaria, which highlights the potential of this chemotype in infectious disease research . The distinct structure of this compound, incorporating both sulfonamide and carboxamide functional groups, makes it a valuable intermediate for synthetic chemistry and for building structure-activity relationships in various pharmacological programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-methyl-N-phenylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-19(13-7-3-2-4-8-13)17(21)14-9-5-6-12-20(14)25(22,23)16-11-10-15(18)24-16/h2-4,7-8,10-11,14H,5-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPFTBURRJRLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Core : Piperidine ring with a sulfonyl group at position 1.
  • Carboxamide Group : N-methyl-N-phenyl substitution, which enhances lipophilicity and may influence target binding.

Comparison with Structural Analogs

The following table summarizes structurally related compounds and their properties based on the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties Reference
Target Compound : 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide C₁₇H₁₈ClN₂O₃S₂ (inferred) ~412.9 (calc.) N-methyl-N-phenyl carboxamide Hypothesized: Enzyme inhibition, CNS activity
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide C₁₈H₁₉ClN₂O₅S₂ 442.9 Dihydrobenzo[dioxin] group N/A (structural analog)
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide C₁₆H₁₆ClN₃O₅S₂ 429.9 4-Nitrophenyl group (electron-withdrawing) Potential antibacterial activity
1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide C₁₄H₁₆ClN₃O₄S₂ 389.9 3-Methyloxazolyl group N/A (structural analog)
1-(5-Chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one C₁₃H₇Cl₃O₂S 333.6 Chalcone backbone with thiophene Antioxidant activity (19.87% inhibition)
1-[(3,5-Dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohyrazide derivatives (8a–h) Variable Variable Aromatic hydrazones Antibacterial, enzyme inhibitory

Structural and Functional Differences

  • Substituent Effects: The N-methyl-N-phenyl group in the target compound increases steric bulk and lipophilicity compared to analogs like the 4-nitrophenyl () or dihydrobenzo[dioxin] () substituents. Heterocyclic Modifications: The oxazolyl group in reduces molecular weight (389.9 vs. 442.9 in ), which could improve solubility but reduce target affinity .

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